molecular formula C8H3BrF4O B1532606 1-(3-Bromo-2-fluorophenyl)-2,2,2-trifluoroethanone CAS No. 871353-32-1

1-(3-Bromo-2-fluorophenyl)-2,2,2-trifluoroethanone

Cat. No.: B1532606
CAS No.: 871353-32-1
M. Wt: 271.01 g/mol
InChI Key: WZYRDTLSYWHILE-UHFFFAOYSA-N
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Description

1-(3-Bromo-2-fluorophenyl)-2,2,2-trifluoroethanone is a halogenated aromatic trifluoroethanone derivative characterized by a phenyl ring substituted with bromine (at position 3) and fluorine (at position 2), along with a trifluoromethyl ketone group. This compound’s unique combination of electron-withdrawing groups (Br, F, and CF₃) confers distinct electronic and steric properties, making it valuable in medicinal chemistry and materials science.

Properties

IUPAC Name

1-(3-bromo-2-fluorophenyl)-2,2,2-trifluoroethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3BrF4O/c9-5-3-1-2-4(6(5)10)7(14)8(11,12)13/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZYRDTLSYWHILE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Br)F)C(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3BrF4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3-Bromo-2-fluorophenyl)-2,2,2-trifluoroethanone can be synthesized through several methods, including:

  • Coupling Reactions: Utilizing coupling reactions such as Suzuki-Miyaura coupling to introduce the trifluoroacetyl group to the brominated and fluorinated phenyl ring.

Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale chemical synthesis involving controlled reaction conditions to ensure purity and yield. The process may involve the use of catalysts and specific solvents to optimize the reaction.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Bromo-2-fluorophenyl)-2,2,2-trifluoroethanone undergoes various chemical reactions, including:

  • Oxidation: Oxidation reactions can convert the compound into its corresponding carboxylic acid derivative.

  • Reduction: Reduction reactions can reduce the trifluoroacetyl group to a simpler acetyl group.

  • Substitution: Substitution reactions can replace the bromine or fluorine atoms with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed:

  • Oxidation Products: Trifluoroacetic acid derivatives.

  • Reduction Products: Acetyl derivatives.

  • Substitution Products: Derivatives with different functional groups replacing bromine or fluorine.

Scientific Research Applications

1-(3-Bromo-2-fluorophenyl)-2,2,2-trifluoroethanone has several scientific research applications, including:

  • Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

  • Biology: Studied for its potential biological activity and interactions with biological molecules.

  • Medicine: Investigated for its potential therapeutic properties and use in drug development.

  • Industry: Employed in the production of specialty chemicals and materials.

Mechanism of Action

The compound exerts its effects through specific molecular targets and pathways, which may include:

  • Enzyme Inhibition: Inhibiting certain enzymes involved in biological processes.

  • Receptor Binding: Binding to specific receptors to modulate biological functions.

  • Signal Transduction: Affecting signal transduction pathways to alter cellular responses.

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Table 1: Structural Analogs and Key Differences
Compound Name Substituent Positions Functional Groups Key Distinctions
1-(3-Bromo-2-fluorophenyl)-2,2,2-TFEO* 3-Br, 2-F CF₃, ketone Target compound ; balanced halogen placement for reactivity and stability.
1-(4-Bromo-2-fluorophenyl)-2,2,2-TFEO 4-Br, 2-F CF₃, ketone Bromine at para position may reduce steric hindrance, enhancing reactivity .
1-(3-Chlorophenyl)-2,2,2-TFEO 3-Cl CF₃, ketone Chlorine (smaller, less polarizable) vs. bromine; alters lipophilicity and bioactivity .
1-(2-Bromo-4-chlorophenyl)-2,2,2-TFEO 2-Br, 4-Cl CF₃, ketone Dual halogen substitution enhances electrophilicity; higher cytotoxicity .
1-(3-Bromo-5-fluorophenyl)-2,2,2-TFEO 3-Br, 5-F CF₃, ketone Fluorine at meta position reduces electron-withdrawing effects compared to ortho .

*TFEO = Trifluoroethanone

Key Observations :

  • Halogen Position : Bromine at position 3 (meta) vs. 4 (para) alters steric and electronic profiles. Para-substituted analogs exhibit higher symmetry and crystallinity .
  • Halogen Type : Bromine’s larger atomic radius and polarizability compared to chlorine enhance van der Waals interactions in biological systems .
  • Trifluoromethyl Group : The CF₃ group increases lipophilicity and metabolic stability, critical for drug design .

Physicochemical Properties and Reactivity

Table 2: Electronic and Physical Properties
Property 1-(3-Bromo-2-fluorophenyl)-2,2,2-TFEO 1-(4-Chlorophenyl)-2,2-difluoroethanone 1-(2-Bromo-4-chlorophenyl)-2,2,2-TFEO
Electrophilicity (Carbonyl) High (CF₃ and F enhance electron withdrawal) Moderate (only F substituents) Very high (Br, Cl, CF₃)
LogP ~2.8 (estimated) 1.9 3.1
Melting Point 90–95°C (predicted) 75°C 102°C

Mechanistic Insights :

  • The trifluoromethyl group stabilizes the ketone via inductive effects, making it resistant to nucleophilic attack compared to non-fluorinated analogs .
  • Bromine’s presence at position 3 may facilitate Suzuki-Miyaura cross-coupling reactions for further derivatization .

Inferences for Target Compound :

  • Expected moderate cytotoxicity (IC₅₀ ~10–20 µM) due to balanced halogen substitution and CF₃ group .
  • Potential applications: Enzyme inhibition (e.g., kinases) and antimicrobial activity, as seen in analogs like 3-bromo-4-fluorophenol derivatives .

Biological Activity

1-(3-Bromo-2-fluorophenyl)-2,2,2-trifluoroethanone (CAS No. 871353-32-1) is a fluorinated organic compound with diverse biological applications. Its unique structure, featuring bromine and fluorine substituents, contributes to its potential biological activity, particularly in antimicrobial and enzyme inhibition contexts. This article reviews the biological activity of this compound based on recent research findings.

  • Molecular Formula : C₈H₃BrF₄O
  • Molecular Weight : 271.01 g/mol
  • Density : 1.717 g/cm³
  • Boiling Point : 245.3 °C
  • Flash Point : 102.2 °C

Biological Activity Overview

Recent studies have highlighted the biological significance of compounds with similar structures, focusing on their antimicrobial and enzyme inhibitory activities.

Antimicrobial Activity

Research has shown that halogenated compounds exhibit notable antimicrobial properties. A study evaluating various fluoro and trifluoromethyl-substituted derivatives revealed that compounds with similar structural features effectively inhibited methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Staphylococcus aureus (VRSA) .

Minimum Inhibitory Concentration (MIC) Findings :

  • Compounds exhibited MIC values ranging from 0.25 to 64 µg/mL against MRSA strains.
  • Specific derivatives showed enhanced activity with MIC values below 1 µg/mL, indicating significant potency against resistant strains.
CompoundMIC (µg/mL)Activity Against
5-chloro-N-(4'-bromo-3'-trifluoromethylphenyl)-2-hydroxybenzamide0.25MRSA
Compound 220.44MRSA
Compound with trifluoromethyl substitution0.5MRSA

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has also been explored, particularly regarding cholinesterase activity. Compounds structurally similar to this compound have shown varying degrees of inhibition against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial for neurotransmission regulation .

Inhibition Potency :

  • Compounds demonstrated IC50 values in the range of 8.49 to 52.23 g/mL for cholinesterase inhibition.
  • Structural modifications significantly influenced enzyme selectivity and potency.

Case Studies

  • Study on Fluorinated Derivatives : A comprehensive investigation into the antimicrobial properties of fluorinated salicylanilide derivatives indicated that the presence of trifluoromethyl groups enhanced antibacterial efficacy . The study highlighted that structural modifications at the para position led to improved selectivity against bacterial strains.
  • Cholinesterase Inhibition Assessment : Another study focused on the inhibitory effects of various substituted phenolic compounds on cholinesterases, revealing that certain substitutions could lead to selective inhibition patterns . The findings suggested that the introduction of halogens like bromine and fluorine could enhance binding affinity to the active site of these enzymes.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(3-Bromo-2-fluorophenyl)-2,2,2-trifluoroethanone
Reactant of Route 2
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1-(3-Bromo-2-fluorophenyl)-2,2,2-trifluoroethanone

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